Rotenone (Barbasco)
Overview
Description
It is found in the seeds and stems of several plants, such as the jicama vine, and in the roots of several members of the Fabaceae family, including the genera Lonchocarpus, Millettia, Tephrosia, and Derris . Rotenone has been used for centuries by indigenous peoples to poison fish and control pests .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rotenone can be synthesized through various chemical routes. One common method involves the extraction of rotenone from the roots of Derris elliptica using organic solvents like ethanol or acetone. The extracted compound is then purified through crystallization .
Industrial Production Methods: Industrial production of rotenone typically involves large-scale extraction from plant sources. The roots of Derris elliptica or Lonchocarpus utilis are harvested, dried, and ground into a powder. The powder is then subjected to solvent extraction, followed by purification processes to obtain high-purity rotenone .
Chemical Reactions Analysis
Types of Reactions: Rotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Rotenone can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of rotenone can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving rotenone often use nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of rotenone, such as hydroxylated or alkylated compounds .
Scientific Research Applications
Mechanism of Action
Rotenone exerts its effects primarily by inhibiting complex I of the mitochondrial respiratory chain. This inhibition blocks the transfer of electrons from iron-sulfur centers in complex I to ubiquinone, leading to a halt in oxidative phosphorylation and a reduction in ATP synthesis . The resulting energy deficit and increased production of reactive oxygen species contribute to cellular damage and apoptosis .
Comparison with Similar Compounds
Rotenone is part of a group of compounds known as rotenoids, which share similar chemical structures and biological activities. Some similar compounds include:
Tephrosin: A rotenoid found in Tephrosia species, used for its insecticidal properties.
Tubaic Acid: A compound with similar pesticidal activity but distinct chemical characteristics.
Rotenone is unique among these compounds due to its widespread historical use and its specific inhibitory action on mitochondrial complex I, making it a valuable tool in both scientific research and practical applications .
Biological Activity
Rotenone, a natural isoflavonoid compound derived from the roots of several tropical plants, notably the Lonchocarpus species (commonly known as barbasco), has garnered significant attention for its biological activities, particularly in ecological management and biomedical research. This article explores its mechanisms of action, toxicity, and applications, supported by case studies and relevant research findings.
Rotenone is a colorless, odorless crystalline compound that disrupts cellular respiration by inhibiting mitochondrial complex I in the electron transport chain. This inhibition prevents the transfer of electrons to ubiquinone, leading to a backup of electrons and the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA .
The mechanism can be summarized as follows:
- Inhibition of Electron Transport Chain : Rotenone binds to complex I, blocking electron transfer.
- Production of Reactive Oxygen Species : This blockage leads to increased ROS production, contributing to cellular stress and damage.
- Neurotoxicity : Research indicates that rotenone exposure can lead to dopaminergic neuron death, similar to mechanisms observed in Parkinson's disease .
Toxicity and Environmental Impact
Rotenone is particularly toxic to fish and aquatic invertebrates due to their gilled respiration system. Fish can absorb lethal doses through their gills at concentrations as low as 0.1 ppm . In contrast, terrestrial animals exhibit much lower sensitivity. The environmental impact is significant but often temporary; ecosystems typically recover within one to two years post-application .
Toxicity Profile
Organism Type | Sensitivity Level | Notes |
---|---|---|
Fish | Highly sensitive | Lethal at low concentrations (<1 ppm) |
Aquatic Invertebrates | Moderately sensitive | Significant collateral loss possible |
Terrestrial Animals | Low sensitivity | Minimal impact observed |
Applications in Fisheries Management
Rotenone has been utilized for over 150 years in fisheries management for various purposes:
- Eradication of Invasive Species : Effective in removing non-native fish species to restore native populations.
- Population Assessment : Used in sampling techniques that enhance species detection in complex habitats like coral reefs .
Case Studies
- Montana Fisheries Management : A study evaluated the use of rotenone in Tefault Lake for pest fish eradication. Results indicated minimal groundwater movement of rotenone, ensuring localized effects .
- Rehabilitation Projects : In Australia, rotenone was successfully applied to eliminate invasive trout species, allowing for the recovery of endangered native fish populations .
Biomedical Research Applications
Beyond ecological uses, rotenone is increasingly recognized for its role in biomedical research:
- Neurotoxicity Studies : Used to model Parkinson's disease by inducing dopaminergic neuron death in vitro .
- Cancer Research : Investigated for potential anticancer properties due to its specific action on mitochondrial function .
Research Findings
A 2018 study highlighted the developmental neurotoxic effects of rotenone on fetal brain development, suggesting long-term impacts on cognitive function . Additionally, studies indicate that low doses can induce oxidative stress and neuronal death, emphasizing its relevance in neurodegenerative research.
Properties
IUPAC Name |
(1S,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16?,20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVIOZPCNVVQFO-XHEPWMPHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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